

# Technical Guide: Chloramutilide B

## Spectroscopic Profiling & Structural Elucidation

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### Compound of Interest

Compound Name: chloramutilide B

Cat. No.: B1264065

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## Compound Profile & Biological Significance[1][3][4][5][6]

**Chloramutilide B** is a bioactive lindenane sesquiterpenoid dimer (Formula: C

H  
O  
) isolated from the Chloranthaceae family, specifically *Chloranthus spicatus* and *Chloranthus serratus*. It belongs to a class of structurally complex natural products characterized by a fused cyclopropane ring system and multiple ester linkages.

Property	Specification
IUPAC Name	(Derived from Lindenane skeleton, complex dimer nomenclature)
CAS Number	1000995-47-0
Molecular Formula	C H O
Molecular Weight	734.74 g/mol
Structural Class	Lindenane Sesquiterpenoid Dimer
Primary Source	Chloranthus spicatus, Chloranthus serratus
Key Bioactivity	Antifungal (MIC 0.068 $\mu$ M against <i>C. albicans</i> )

## Isolation & Purification Protocol

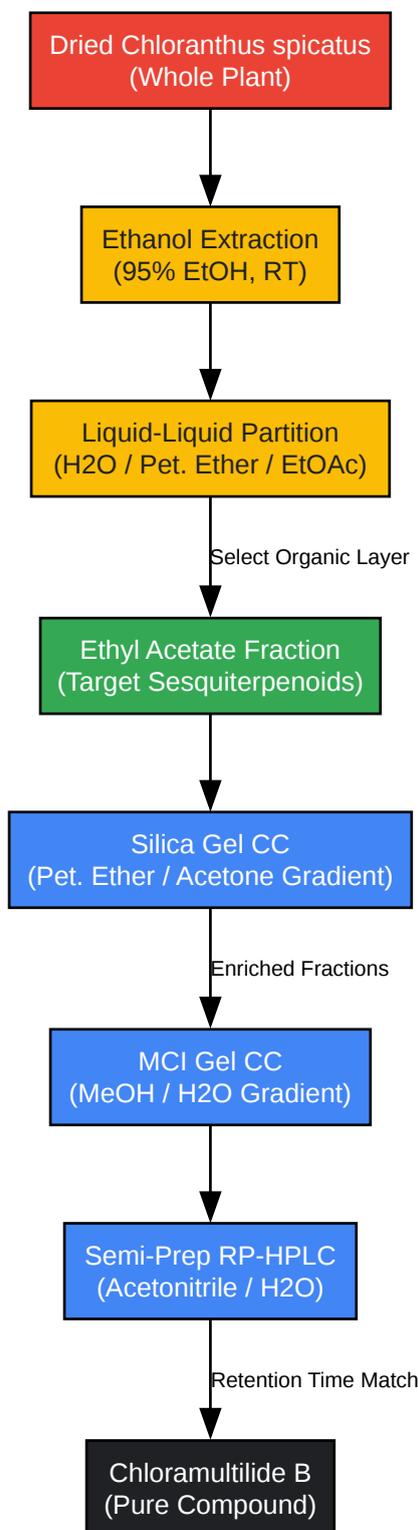
The isolation of **Chloramultilide B** requires a multi-stage fractionation process to separate it from structurally similar congeners (e.g., Chloramultilides A, C, D).

## Methodology

- Extraction: Air-dried whole plants are pulverized and extracted with 95% Ethanol (EtOH) at room temperature.[3]
- Partitioning: The crude extract is suspended in water and partitioned sequentially with Petroleum Ether (to remove lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction contains the target sesquiterpenoids.
- Chromatography:
  - Step 1 (Silica Gel): The EtOAc residue is subjected to silica gel column chromatography (CC), eluting with a gradient of Petroleum Ether/Acetone.

- Step 2 (MCI Gel): Fractions containing the dimer are decolorized and further separated on MCI gel (MeOH/H<sub>2</sub>O gradient).
- Step 3 (RP-HPLC): Final purification is achieved using semi-preparative Reverse-Phase HPLC (C18 column) with an Acetonitrile/Water mobile phase.[3]

## Workflow Visualization



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Figure 1: Isolation workflow for **Chloramultilide B** from plant matrix to pure substance.[3]

## Spectroscopic Characterization

The structural elucidation of **Chloramultilide B** relies on high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

### Mass Spectrometry (MS)

Mass spectrometry confirms the dimeric nature and oxygenation level.<sup>[2]</sup>

- Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
- Key Ions:
  - [M + H]  
: Observed at m/z ~735.
  - [M + Na]  
: Observed at m/z ~757 (Common adduct in sesquiterpenoids).
  - Fragmentation: Loss of water molecules ([M+H-H<sub>2</sub>O]) and ester side chains (e.g., loss of acetate or fumarate fragments) is typical for this scaffold.

### NMR Spectroscopy

The NMR data for **Chloramultilide B** is complex due to the presence of two distinct sesquiterpene units (Unit A and Unit B) linked via an ester bridge.

#### Diagnostic Signals (General Lindenane Dimer Features)

Structural Feature	NMR Region	Diagnostic Signal Characteristics
Cyclopropane Ring	High Field	Upfield protons (0.5 – 1.0 ppm) characteristic of the lindenane skeleton (H-2). [3]
Ester Carbonyls	Low Field (C)	Multiple signals at 165–175 ppm, indicating lactone or ester linkages connecting the monomers.
Olefinic Protons	Mid Field	Signals at 5.0 – 7.0 ppm, corresponding to the unsaturated ester side chains or ring double bonds.[3]
Oxygenated Methines	Mid Field	3.5 – 5.5 ppm; critical for assigning the positions of hydroxyl and ester groups.
Methyl Groups	High Field	Singlets or doublets (0.8 – 2.0 ppm) representing angular methyls or acetyl groups.[3]

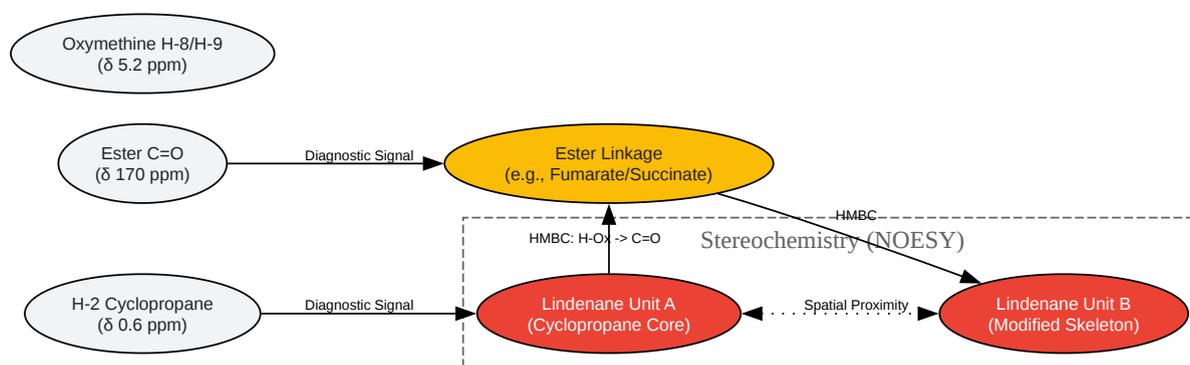
## Structural Connectivity Logic (HMBC & NOESY)

To solve the structure, researchers utilize Heteronuclear Multiple Bond Correlation (HMBC) to establish the ester linkages between the two monomeric units.

- Linkage 1: Correlation between the oxygenated proton of Unit A and the carbonyl carbon of the linker (often a fumarate or succinate derivative).

- Stereochemistry: Nuclear Overhauser Effect Spectroscopy (NOESY) is essential to determine the cis/trans orientation of the cyclopropane ring and the relative configuration of the ester side chains.

## Structural Connectivity Diagram



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Figure 2: Structural connectivity logic using HMBC and NOESY correlations to define the dimer.

## References

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  - Review: Provides context on the lindenane dimer class and their chemotaxonomic significance.
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- Data Verification: Confirms CAS number and biological activity profile.

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